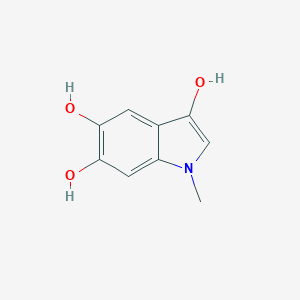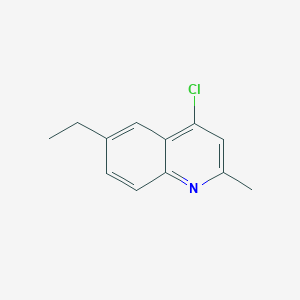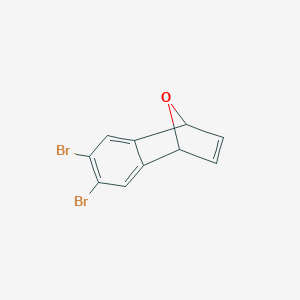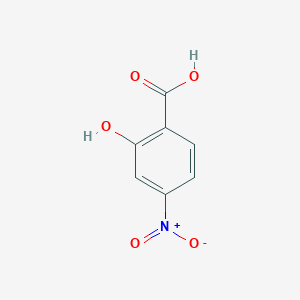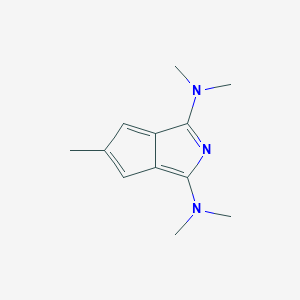
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- has potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism Of Action
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is not fully understood. However, studies have suggested that it may act as a ligand for metal ions such as copper and zinc. This compound can form stable complexes with copper and zinc ions, leading to changes in their fluorescence properties. Additionally, it has been suggested that 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- may have potential as a photosensitizer due to its ability to generate singlet oxygen upon irradiation with light.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- have not been extensively studied. However, studies have suggested that this compound may have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising compound for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for research on 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. One area of research could be the further study of its mechanism of action, particularly its interactions with metal ions in biological systems. Additionally, further studies could be conducted to assess its potential as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safe use in scientific research. Finally, the synthesis of new derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- could be explored to develop compounds with enhanced biological activities.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions, as well as a photosensitizer in photodynamic therapy for cancer treatment. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research. Future research could focus on the further study of its mechanism of action, its potential as a photosensitizer, and the synthesis of new derivatives with enhanced biological activities.
Synthesis Methods
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 5-methyl-2-pyridone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in good yields.
properties
CAS RN |
113035-24-8 |
|---|---|
Product Name |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-pentamethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C12H17N3/c1-8-6-9-10(7-8)12(15(4)5)13-11(9)14(2)3/h6-7H,1-5H3 |
InChI Key |
XMFUWMDSGNYFFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
Canonical SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
Other CAS RN |
113035-24-8 |
synonyms |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



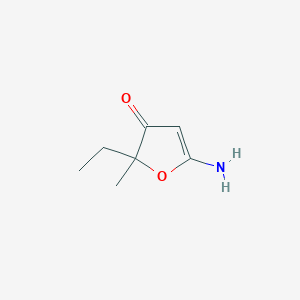
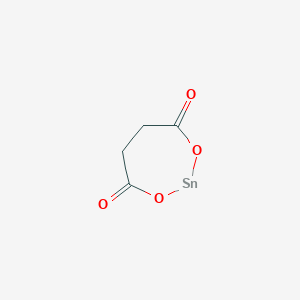
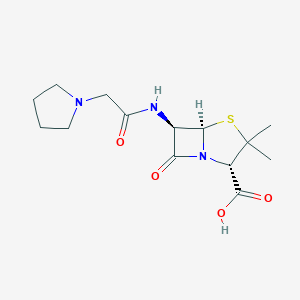
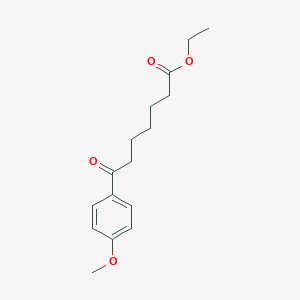
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
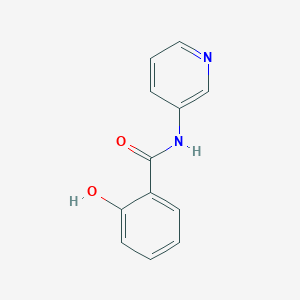
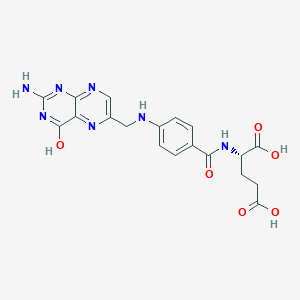
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
